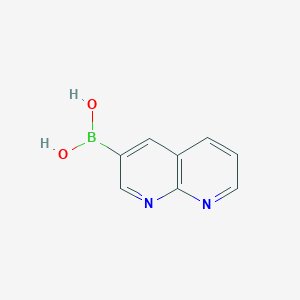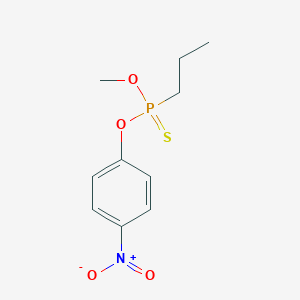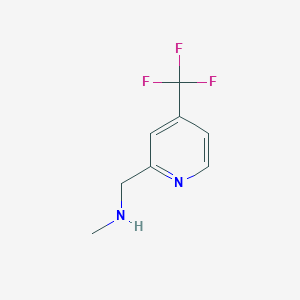![molecular formula C12H21NO6S2 B12633861 (2S)-2-aminobutanedioic acid;5-[(3R)-dithiolan-3-yl]pentanoic acid CAS No. 921198-16-5](/img/structure/B12633861.png)
(2S)-2-aminobutanedioic acid;5-[(3R)-dithiolan-3-yl]pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-aminobutanedioic acid;5-[(3R)-dithiolan-3-yl]pentanoic acid is a compound with significant interest in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-aminobutanedioic acid;5-[(3R)-dithiolan-3-yl]pentanoic acid typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the dithiolane ring: This step involves the reaction of a suitable dithiol with a pentanoic acid derivative under controlled conditions.
Amination: Introduction of the amino group is achieved through amination reactions, often using ammonia or amine derivatives.
Coupling: The final step involves coupling the dithiolane-containing intermediate with the aminobutanedioic acid under specific conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production efficiently.
化学反応の分析
Types of Reactions
(2S)-2-aminobutanedioic acid;5-[(3R)-dithiolan-3-yl]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the dithiolane ring.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
(2S)-2-aminobutanedioic acid;5-[(3R)-dithiolan-3-yl]pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique structure.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of (2S)-2-aminobutanedioic acid;5-[(3R)-dithiolan-3-yl]pentanoic acid involves its interaction with specific molecular targets. The dithiolane ring can interact with thiol groups in proteins, potentially affecting enzyme activity and signaling pathways. The amino acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
(2S)-2-aminobutanedioic acid: Lacks the dithiolane ring, making it less versatile in certain applications.
5-[(3R)-dithiolan-3-yl]pentanoic acid: Lacks the amino acid moiety, limiting its biological interactions.
Uniqueness
The combination of the amino acid and dithiolane ring in (2S)-2-aminobutanedioic acid;5-[(3R)-dithiolan-3-yl]pentanoic acid provides a unique set of properties, making it more versatile and effective in various applications compared to its individual components.
特性
CAS番号 |
921198-16-5 |
|---|---|
分子式 |
C12H21NO6S2 |
分子量 |
339.4 g/mol |
IUPAC名 |
(2S)-2-aminobutanedioic acid;5-[(3R)-dithiolan-3-yl]pentanoic acid |
InChI |
InChI=1S/C8H14O2S2.C4H7NO4/c9-8(10)4-2-1-3-7-5-6-11-12-7;5-2(4(8)9)1-3(6)7/h7H,1-6H2,(H,9,10);2H,1,5H2,(H,6,7)(H,8,9)/t7-;2-/m10/s1 |
InChIキー |
DDZHURWTWJMGBU-HHJOSHSASA-N |
異性体SMILES |
C1CSS[C@@H]1CCCCC(=O)O.C([C@@H](C(=O)O)N)C(=O)O |
正規SMILES |
C1CSSC1CCCCC(=O)O.C(C(C(=O)O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-methyl-N-phenylbenzamide](/img/structure/B12633781.png)









![(3S,3'aR,8'aS,8'bS)-2'-(4-chloro-2-methoxy-5-methylphenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12633825.png)
![Methyl 5-chloro-2-cyclopropyl-6-[(2-methoxyphenyl)methylamino]pyrimidine-4-carboxylate](/img/structure/B12633827.png)


